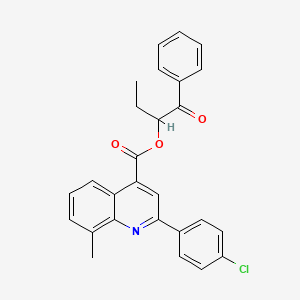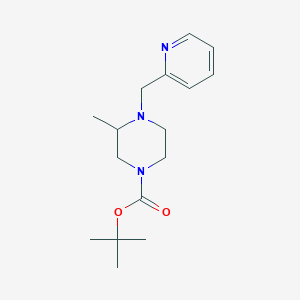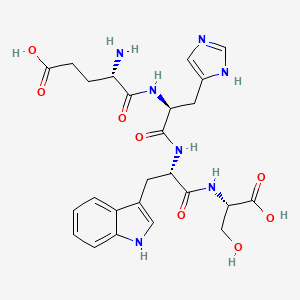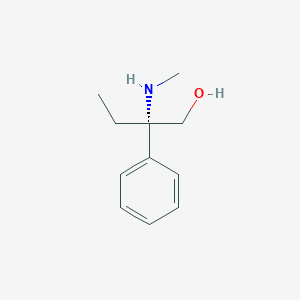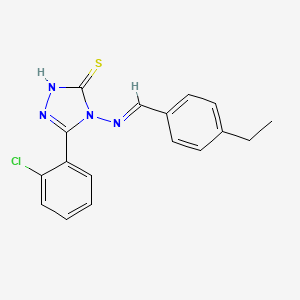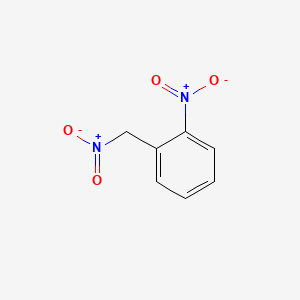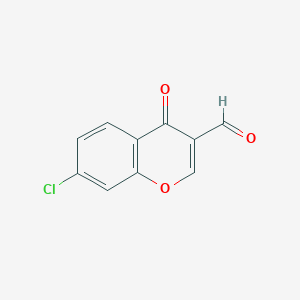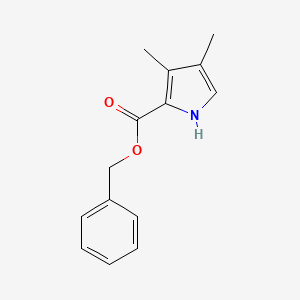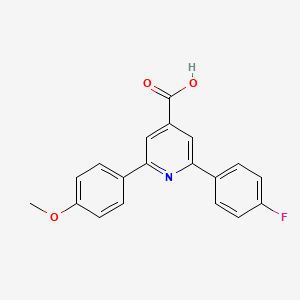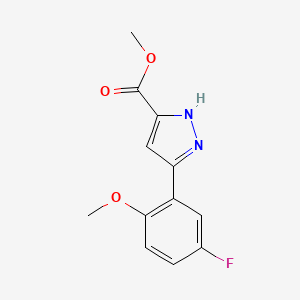
Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate, also known as AldrichCPR, is a chemical compound with the empirical formula C12H11FN2O3 and a molecular weight of 250.23 g/mol . This compound is part of a class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 5-fluoro-2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways related to inflammation, microbial growth, or other biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate include:
- 5-Fluoro-2-methoxyphenol
- 5-Fluoro-2-methoxyphenylmethanol
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
Uniqueness
What sets this compound apart is its unique combination of a pyrazole ring with a fluorinated methoxyphenyl group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11FN2O3 |
|---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
methyl 3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H11FN2O3/c1-17-11-4-3-7(13)5-8(11)9-6-10(15-14-9)12(16)18-2/h3-6H,1-2H3,(H,14,15) |
InChI Key |
UJNGXCMILYQBOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NNC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



